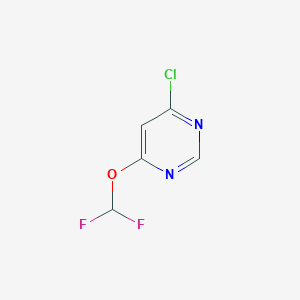

4-Chloro-6-(difluoromethoxy)pyrimidine

CAS No.:

Cat. No.: VC13826916

Molecular Formula: C5H3ClF2N2O

Molecular Weight: 180.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3ClF2N2O |

|---|---|

| Molecular Weight | 180.54 g/mol |

| IUPAC Name | 4-chloro-6-(difluoromethoxy)pyrimidine |

| Standard InChI | InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H |

| Standard InChI Key | VZPWRSCHKHLDLD-UHFFFAOYSA-N |

| SMILES | C1=C(N=CN=C1Cl)OC(F)F |

| Canonical SMILES | C1=C(N=CN=C1Cl)OC(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-chloro-6-(difluoromethoxy)pyrimidine is C₅H₃ClF₂N₂O, with a systematic IUPAC name of 4-chloro-6-(difluoromethoxy)pyrimidine. Its structure features a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions (Figure 1). The electron-withdrawing chlorine and difluoromethoxy groups significantly influence its reactivity, particularly in nucleophilic substitution reactions.

Table 1: Comparative Molecular Data for Halogenated Pyrimidines

The SMILES notation for the compound is ClC1=NC=NC(=C1)OC(F)F, and its InChIKey is HTSKOSDDIABZGR-UHFFFAOYSA-N, derived from stereochemical and connectivity data .

Synthesis and Manufacturing Processes

Industrial synthesis typically involves sequential functionalization of the pyrimidine ring. A two-step approach is commonly employed:

Step 1: Chlorination at C4

4,6-Dihydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–100°C, selectively substituting the hydroxyl group at C4 with chlorine .

Table 2: Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 40–100°C | 70°C | Maximizes substitution rate |

| Base Concentration | 30–50% NaOH | 40% NaOH | Prevents over-saponification |

| Solvent | Dioxane, Acetonitrile | Dioxane | Enhances solubility |

Side reactions, such as over-chlorination or hydrolysis, are mitigated by controlled reagent addition and inert atmospheres .

Physicochemical Properties

Thermal Stability and Phase Behavior

Spectroscopic Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C5-H), δ 6.15 (t, J = 74 Hz, 1H, OCHF₂)

-

¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (d, J = 74 Hz, 2F, OCHF₂)

Applications in Agrochemical Synthesis

The compound’s primary use lies in synthesizing sulfonylurea herbicides, such as fluoxuron-methyl, which inhibits acetolactate synthase (ALS) in weeds . Key transformations include:

Nucleophilic Displacement at C4

The chlorine atom undergoes substitution with amines or alkoxides to generate bioactive intermediates:

Coupling Reactions at C6

The difluoromethoxy group participates in Ullmann or Suzuki-Miyaura couplings to introduce aryl or heteroaryl moieties.

Comparative Reactivity of Halogenated Pyrimidines

Table 3: Reaction Rates in Nucleophilic Substitution

The difluoromethoxy group enhances leaving-group ability compared to methoxy but is less activating than trifluoromethyl .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume